synthesis of N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride
synthesis of N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride
An In-depth Technical Guide to the Synthesis of N-Methyl-1-(quinolin-3-yl)methanamine Hydrochloride
Abstract
This guide provides a comprehensive, technically-grounded protocol for the , a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is centered on a robust and widely applicable one-pot reductive amination of quinoline-3-carbaldehyde. This document details the underlying chemical principles, step-by-step experimental procedures, mechanistic rationale, and analytical characterization of the target compound. It is intended for an audience of researchers, chemists, and drug development professionals with a background in organic synthesis.
Synthetic Strategy & Rationale
The is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, quinoline-3-carbaldehyde. The second, and core, stage is the direct reductive amination of this aldehyde with methylamine to form the secondary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Core Transformation: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control, which circumvents issues of over-alkylation often seen in direct alkylation methods.[1] The process involves two key events in a single pot:
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Imine/Iminium Ion Formation: The aldehyde (quinoline-3-carbaldehyde) and amine (methylamine) reversibly condense to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.
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In Situ Reduction: A mild and selective reducing agent, present in the same reaction mixture, reduces the iminium ion C=N bond to a C-N single bond, yielding the desired secondary amine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation. Its steric bulk and the electron-withdrawing effect of the acetoxy groups render it a mild reductant, incapable of reducing the starting aldehyde but highly reactive towards the electrophilic iminium ion.[2][3][4] This selectivity is paramount for a successful one-pot reaction, ensuring high yields and minimizing side products like the corresponding alcohol.[3][5]
The overall synthetic workflow is depicted below.
Caption: Overall synthetic pathway from precursor to final hydrochloride salt.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Stage 1: Synthesis of Quinoline-3-carbaldehyde
This precursor can be synthesized via the Vilsmeier-Haack reaction, which formylates an activated aromatic ring.[6][7][8]
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Acetanilide | 135.17 | 13.5 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 43 mL | 4.7 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Crushed Ice / Water | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
Procedure:
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Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and a reflux condenser, cool 100 mL of DMF to 0 °C in an ice bath. Add 43 mL (4.7 eq) of phosphorus oxychloride dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
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Reactant Addition: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Add a solution of 13.5 g (1.0 eq) of acetanilide in 50 mL of DCM.
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Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from ethanol to yield pure quinoline-3-carbaldehyde.
Stage 2: Synthesis of N-Methyl-1-(quinolin-3-yl)methanamine Hydrochloride
This one-pot procedure is adapted from the general methodology for reductive amination established by Abdel-Magid et al.[2][3]
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Quinoline-3-carbaldehyde | 157.17 | 1.57 g | 1.0 |
| Methylamine hydrochloride | 67.52 | 0.81 g | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 2.54 g | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 1.0 |
| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Diethyl ether / Dioxane | - | As needed | - |
| HCl solution (4M in dioxane) | - | As needed | - |
Procedure:
-
Reaction Setup: To a stirred suspension of 1.57 g (1.0 eq) of quinoline-3-carbaldehyde in 50 mL of 1,2-dichloroethane, add 0.81 g (1.2 eq) of methylamine hydrochloride.
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Amine Liberation: Add 1.4 mL (1.0 eq) of triethylamine to liberate the free methylamine from its salt. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Reduction: Add 2.54 g (1.2 eq) of sodium triacetoxyborohydride portion-wise over 15 minutes. A slight exotherm may be observed. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by adding 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Isolation of Free Base: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, N-Methyl-1-(quinolin-3-yl)methanamine. This product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or isopropanol (approx. 20-30 mL).[9][10] While stirring, add a 4M solution of HCl in dioxane dropwise. The hydrochloride salt will precipitate as a white or off-white solid.[10]
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Final Purification: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product.
Mechanistic Insights
The reductive amination proceeds through a well-established pathway. The catalytic amount of acetic acid often generated in situ from the triacetoxyborohydride reagent helps to catalyze the formation of the iminium ion, which is the key electrophile for the reduction.
Caption: Key steps in the one-pot reductive amination process.
The success of the one-pot procedure hinges on the fact that the rate of reduction of the iminium ion is significantly faster than the reduction of the aldehyde.[2] This kinetic difference allows the aldehyde and amine to form the iminium intermediate without being consumed by the hydride source.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
N-Methyl-1-(quinolin-3-yl)methanamine Hydrochloride
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Molecular Formula: C₁₁H₁₃ClN₂
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Molecular Weight: 208.69 g/mol
Predicted Spectroscopic Data:
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~9.50 | br s | 2H | NH₂⁺ | Broad signal for the ammonium protons. |
| ~9.20 | d | 1H | H-2 (Quinoline) | Downfield due to proximity to quinoline N. |
| ~8.75 | s | 1H | H-4 (Quinoline) | |
| ~8.15 | d | 1H | H-8 (Quinoline) | |
| ~8.05 | d | 1H | H-5 (Quinoline) | |
| ~7.90 | t | 1H | H-7 (Quinoline) | |
| ~7.70 | t | 1H | H-6 (Quinoline) | |
| ~4.50 | s | 2H | -CH₂- | Methylene bridge protons. |
| ~2.65 | s | 3H | -CH₃ | N-methyl protons. |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~149.5 | C-2 | |
| ~147.0 | C-8a | Quaternary carbon. |
| ~135.0 | C-4 | |
| ~133.5 | C-7 | |
| ~129.0 | C-5 | |
| ~128.5 | C-4a | Quaternary carbon. |
| ~128.0 | C-6 | |
| ~127.5 | C-3 | Quaternary carbon. |
| ~127.0 | C-8 | |
| ~48.0 | -CH₂- | Methylene bridge carbon. |
| ~32.5 | -CH₃ | N-methyl carbon. |
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Infrared (IR) Spectroscopy: Expected to show characteristic N-H stretching bands for the secondary ammonium salt in the range of 2400-2800 cm⁻¹ (broad), C=N and C=C stretching from the quinoline ring (~1600-1450 cm⁻¹), and C-N stretching (~1250-1020 cm⁻¹).
-
Mass Spectrometry (MS-ESI+): The free base should show a prominent [M+H]⁺ peak at m/z = 173.11.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. The Vespiary. Available at: [Link]
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What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. (2020). Available at: [Link]
- Process of preparing a monobasic salt of a secondary amine. Google Patents. US2634293A.
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Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. (2017). Available at: [Link]
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Myers, A. M. Reductive Amination. Harvard University Chemistry 115. Available at: [Link]
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Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry and Industrial Journal, 13(2), 122. Available at: [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
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Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... ResearchGate. Available at: [Link]
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Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Available at: [Link]
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proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]
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13C nmr spectrum of methylamine. Doc Brown's Chemistry. Available at: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. Available at: [Link]
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Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]
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Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. Available at: [Link]
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Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Ingenta Connect. Available at: [Link]
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General strategies for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]
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